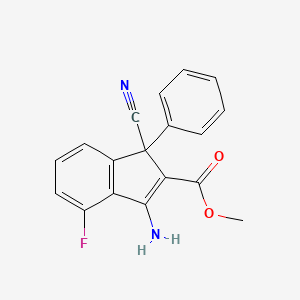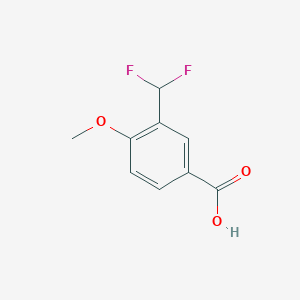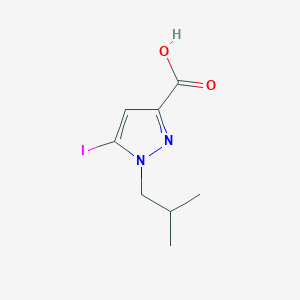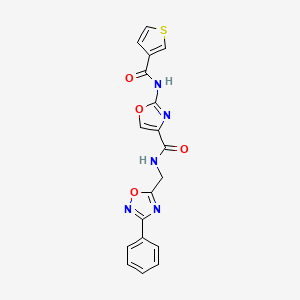
1-Benzoyl-3-(2,4-difluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-(2,4-difluorophenyl)thiourea is a biochemical used for proteomics research . Its molecular formula is C14H10F2N2OS and it has a molecular weight of 292.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group (C6H5CO-), a thiourea group (SC(NH2)2), and a 2,4-difluorophenyl group (C6H3F2) connected together .Wissenschaftliche Forschungsanwendungen
Structural and Vibrational Characterization
Thiourea derivatives have been extensively analyzed for their structural, vibrational, and electronic characteristics through experimental and theoretical studies. For example, 1-Benzyl-3-furoyl-1-phenylthiourea demonstrates significant non-linear optical (NLO) behavior, offering potential in photonics and optoelectronics due to its high electric dipole moment and hyperpolarizability. This compound's structural parameters, obtained via X-ray diffraction (XRD), and electronic properties, determined through density functional theory (DFT), underline the utility of thioureas in material science (Lestard et al., 2015).
Metal Complex Formation
Thiourea derivatives serve as versatile ligands in coordination chemistry, forming complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes, characterized by their unique structural and electronic properties, are investigated for applications ranging from catalysis to material science. For instance, novel thiourea derivatives have been prepared and characterized, showcasing their potential in the synthesis of new materials with specific magnetic, electronic, or catalytic properties (Arslan et al., 2003).
Biological Evaluation
Thiourea derivatives are subject to in-silico and in-vitro biological evaluations to assess their potential as bioactive molecules. They have been studied for their antioxidant properties and enzyme inhibition capabilities, offering insights into their therapeutic potential. A study on various thiourea derivatives highlighted their moderate enzyme inhibiting activity and good antioxidant properties, suggesting their use in pharmaceutical research (Raza et al., 2022).
Crystallographic Studies and Self-Organization
The analysis of 1-benzoylthioureas through crystallographic studies reveals the compounds' ability to form hydrogen bonds and engage in stacking interactions, which are crucial for self-assembly and molecular recognition processes. These findings are instrumental in designing supramolecular structures and understanding the forces driving molecular self-organization (Okuniewski et al., 2017).
Antimicrobial and Antifungal Activities
Research into thiourea derivatives also extends to their antimicrobial and antifungal applications. For example, a new thiourea derivative demonstrated significant antimicrobial activity, suggesting its potential in developing new antibacterial and antifungal agents (Atis et al., 2012).
Eigenschaften
IUPAC Name |
N-[(2,4-difluorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2OS/c15-10-6-7-12(11(16)8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOKWVVQBVMKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2665918.png)

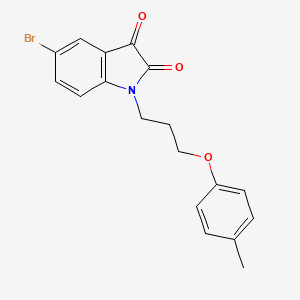


![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2665925.png)
